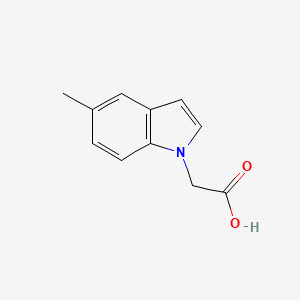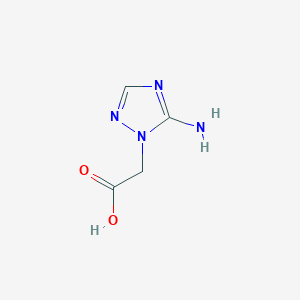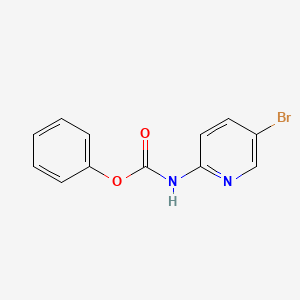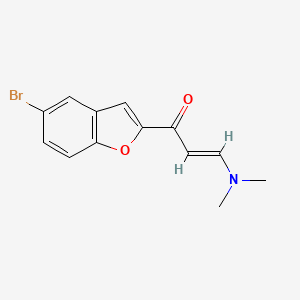![molecular formula C11H22N2O B1401185 N-[(Oxan-4-yl)methyl]piperidin-4-amin CAS No. 1340252-11-0](/img/structure/B1401185.png)
N-[(Oxan-4-yl)methyl]piperidin-4-amin
Übersicht
Beschreibung
N-[(oxan-4-yl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Industrie
Piperidinderivate, wie z. B. N-[(Oxan-4-yl)methyl]piperidin-4-amin, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden .
Arzneimittelentwicklung
Diese Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelentwicklung dar . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .
Behandlung von stressbedingten emotionalen Störungen
N-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amin (CYM-53093, BTRX-335140) wurde als potenter und selektiver κ-Opioidrezeptor (KOR)-Antagonist identifiziert . KOR-Antagonisten sind potenzielle Therapeutika zur Behandlung von stressbedingten emotionalen Störungen, einschließlich Depression, Angstzuständen und Substanzmissbrauch .
Behandlung von Migräne
KOR-Antagonisten, einschließlich CYM-53093, werden auch für die Behandlung von Migräne untersucht .
Schmerzlinderung
Die orale Verabreichung von CYM-53093 zeigte eine potente Wirksamkeit bei der Antagonisierung der durch den Maus-KOR-Agonisten induzierten Prolaktinsekretion und der Analgesie des Schwanzschleuderns , was auf seine mögliche Verwendung bei der Schmerzbehandlung hindeutet.
Klinische Studien
Diese Verbindung befindet sich derzeit in Phase-1-klinischen Studien zur Behandlung von neuropsychiatrischen Störungen, bei denen angenommen wird, dass Dynorphine (endogene Opioidpeptide, die an KOR binden) zur zugrunde liegenden Pathophysiologie beitragen .
Wirkmechanismus
- The primary target of this compound is likely a specific receptor or enzyme within the body. Unfortunately, I couldn’t find specific information on its exact target. However, piperidine-containing compounds are often involved in neurotransmission, ion channel modulation, and enzymatic processes .
Target of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)methyl]piperidin-4-amine typically involves the formation of the piperidine ring followed by the introduction of the oxan-4-ylmethyl group. One common method is the reductive amination of piperidin-4-one with oxan-4-ylmethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of N-[(oxan-4-yl)methyl]piperidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(oxan-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various
Eigenschaften
IUPAC Name |
N-(oxan-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-5-12-6-2-11(1)13-9-10-3-7-14-8-4-10/h10-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFOSKIPUTVUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


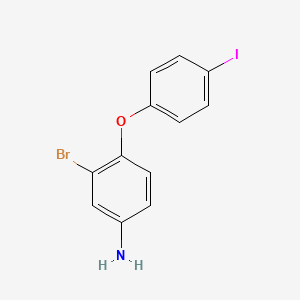
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)
![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)

